4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid
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Overview
Description
4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid is a chemical compound with the molecular formula C12H9F3N2O2 and a molecular weight of 270.21 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further connected to a benzoic acid moiety. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound .
Preparation Methods
The synthesis of 4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the trifluoromethylation of a pyrazole derivative, followed by its coupling with a benzoic acid derivative . The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as sodium methoxide (NaOMe). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects . The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid can be compared with other similar compounds, such as:
4-(trifluoromethyl)benzoic acid: This compound lacks the pyrazole ring, making it less versatile in certain chemical reactions.
3-(trifluoromethyl)pyrazole: This compound lacks the benzoic acid moiety, which can limit its applications in some contexts.
The uniqueness of this compound lies in its combined structural features, which provide a balance of reactivity and stability, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
4-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)10-5-6-17(16-10)7-8-1-3-9(4-2-8)11(18)19/h1-6H,7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZBNJPEEBPDSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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